Solution-Phase Speciation: Pd(PMe₃)₄ Remains Tetracoordinate at Ambient Temperature, Unlike Pd(PPh₃)₄
³¹P NMR spectroscopic analysis reveals that at 25 °C the predominant species in solution is [Pd(PMe₃)₄], whereas [Pd(PPh₃)₃] is the major species for the triphenylphosphine analogue. This indicates that Pd(PMe₃)₄ is a 16‑electron complex that must undergo ligand dissociation to generate the catalytically active 14‑electron fragment, in contrast to [Pd(PPh₃)₃] which already exists as a 14‑electron species [1].
| Evidence Dimension | Dominant solution‑phase coordination number at 25 °C |
|---|---|
| Target Compound Data | [Pd(PMe₃)₄] (16 e⁻, tetracoordinate) |
| Comparator Or Baseline | [Pd(PPh₃)₃] (14 e⁻, tricoordinate) |
| Quantified Difference | Target is four‑coordinate; comparator is three‑coordinate |
| Conditions | Solution‑state ³¹P NMR, room temperature |
Why This Matters
The coordination saturation of Pd(PMe₃)₄ stabilizes the pre‑catalyst against aggregation and off‑cycle deactivation, while still enabling controlled generation of the active 14‑electron species; this contrasts with Pd(PPh₃)₄, where spontaneous dissociation can complicate kinetic control.
- [1] B. E. Mann and A. Musco, 'Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution', J. Chem. Soc., Dalton Trans., 1975, 1673–1677. View Source
